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molecular formula C6H5N3O2S B8788801 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione CAS No. 5021-52-3

2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione

Cat. No. B8788801
M. Wt: 183.19 g/mol
InChI Key: QWMHGTYYVXPHSF-UHFFFAOYSA-N
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Patent
US07893060B2

Procedure details

To a suspension of 2-methyl-5-ureido-thiazole-4-carboxylic acid ethyl ester (21.0 g, 0.079 mol) in iPrOH (300 mL) was added an aqueous solution of NaOH (3 M, 26 mL, 0.078 mol) at 80° C. The thick white suspension was heated at 80° C. for 45 min, then diluted with H2O and cooled to 0° C. The reaction mixture was acidified to pH 3 and the precipitate collected by filtration. The white solid was washed with H2O and dried in vacuo at 60° C. for 17 h to give the title compound as a white solid (12.3 g, 83%).
Name
2-methyl-5-ureido-thiazole-4-carboxylic acid ethyl ester
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:15])[S:9][C:10]=1[NH:11][C:12]([NH2:14])=[O:13])=O)C.[OH-].[Na+]>CC(O)C.O>[CH3:15][C:8]1[S:9][C:10]2[NH:11][C:12](=[O:13])[NH:14][C:4](=[O:3])[C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
2-methyl-5-ureido-thiazole-4-carboxylic acid ethyl ester
Quantity
21 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1NC(=O)N)C
Name
Quantity
300 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
The white solid was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. for 17 h
Duration
17 h

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=2NC(NC(C2N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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